molecular formula C9H10F3N5S B2409880 5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-35-6

5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2409880
CAS No.: 1946812-35-6
M. Wt: 277.27
InChI Key: YFUFCCBNVBHVSS-UHFFFAOYSA-N
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Description

“5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C9H10F3N5S . It’s a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a methyl group and a trifluoropropyl group at the 5-position . The pyrazole ring is also connected to a 1,3,4-thiadiazol-2-amine group .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 277.27 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific activity would depend on the exact substitutions on the pyrazole ring .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that pyrazole derivatives are known to exhibit a wide range of such activities . Additionally, studies could be conducted to optimize its synthesis and characterize its physical and chemical properties in more detail.

Properties

IUPAC Name

5-[5-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N5S/c1-5-6(7-15-16-8(13)18-7)4-14-17(5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUFCCBNVBHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(F)(F)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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